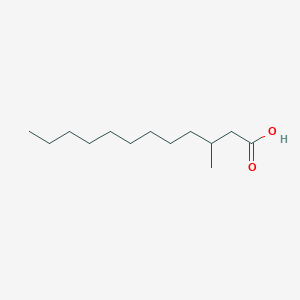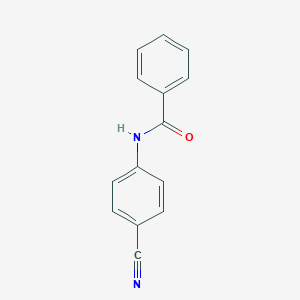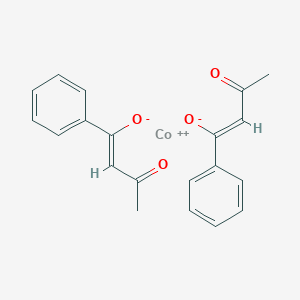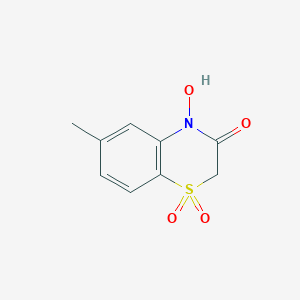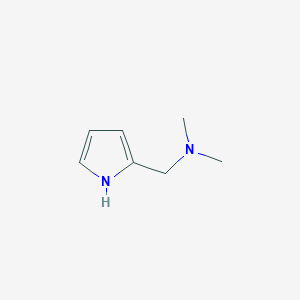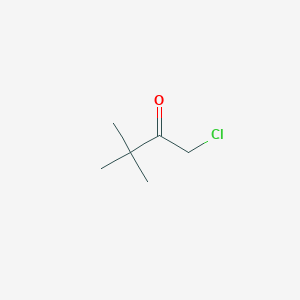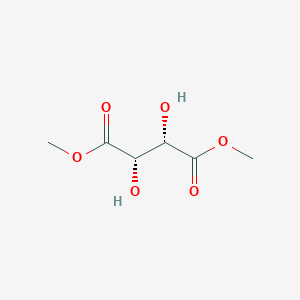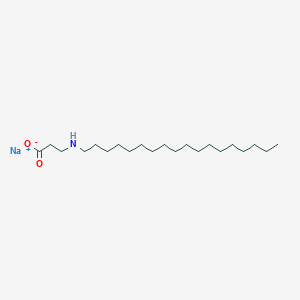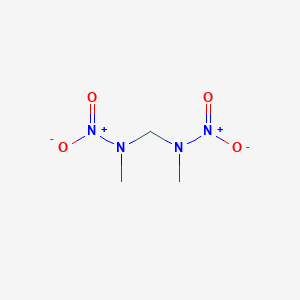
Methanediamine, N,N'-dimethyl-N,N'-dinitro-
Descripción general
Descripción
Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that was first synthesized in the 1950s. It is a pale yellow crystalline solid that is soluble in water and organic solvents. MDDN is widely used in scientific research due to its ability to act as a nitric oxide donor.
Mecanismo De Acción
MDDN releases nitric oxide by a process known as reductive nitrosylation. This process involves the reduction of MDDN to a nitroxyl radical, which then reacts with a thiol group to form a nitrosothiol. The nitrosothiol can then release nitric oxide in a controlled manner.
Biochemical and Physiological Effects
MDDN has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, increase blood flow, and reduce blood pressure. MDDN has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDDN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other nitric oxide donors. However, MDDN has some limitations, including its short half-life and the need for controlled conditions during synthesis.
Direcciones Futuras
There are several future directions for the use of MDDN in scientific research. One direction is the development of new nitric oxide donors that have a longer half-life and can release nitric oxide in a more controlled manner. Another direction is the use of MDDN in the treatment of cardiovascular diseases, such as hypertension and ischemic heart disease.
In conclusion, Methanediamine, N,N'-dimethyl-N,N'-dinitro- is a chemical compound that has gained popularity in scientific research due to its ability to release nitric oxide. It has several advantages for use in lab experiments, including its stability and relatively low cost. MDDN has several biochemical and physiological effects, including vasodilation and anti-inflammatory properties. There are several future directions for the use of MDDN in scientific research, including the development of new nitric oxide donors and the use of MDDN in the treatment of cardiovascular diseases.
Aplicaciones Científicas De Investigación
MDDN has been widely used in scientific research due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, neurotransmission, and immune response. MDDN has been used to study the effects of nitric oxide on these processes.
Propiedades
Número CAS |
13232-00-3 |
|---|---|
Nombre del producto |
Methanediamine, N,N'-dimethyl-N,N'-dinitro- |
Fórmula molecular |
C3H8N4O4 |
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
N-methyl-N-[[methyl(nitro)amino]methyl]nitramide |
InChI |
InChI=1S/C3H8N4O4/c1-4(6(8)9)3-5(2)7(10)11/h3H2,1-2H3 |
Clave InChI |
QKVCTKJCIMPZEI-UHFFFAOYSA-N |
SMILES |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CN(CN(C)[N+](=O)[O-])[N+](=O)[O-] |
Otros números CAS |
13232-00-3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

